molecular formula C12H8F4 B11881142 2,3-Bis(difluoromethyl)naphthalene

2,3-Bis(difluoromethyl)naphthalene

Cat. No.: B11881142
M. Wt: 228.18 g/mol
InChI Key: MFEPBCQSEQOIGP-UHFFFAOYSA-N
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Description

2,3-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 3 positions are replaced by difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(difluoromethyl)naphthalene typically involves the difluoromethylation of naphthalene derivatives. One common method is the reaction of 2,3-dimethylnaphthalene with difluorocarbene precursors under specific conditions. For example, the reaction can be carried out using difluoromethylating agents such as FSO2CF2CO2TMS or CF2N2 in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethyl-substituted naphthoquinones, while reduction can produce 2,3-dimethylnaphthalene .

Scientific Research Applications

2,3-Bis(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Bis(difluoromethyl)naphthalene exerts its effects involves interactions with molecular targets through its difluoromethyl groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(difluoromethyl)naphthalene is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

2,3-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6,11-12H

InChI Key

MFEPBCQSEQOIGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)F)C(F)F

Origin of Product

United States

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